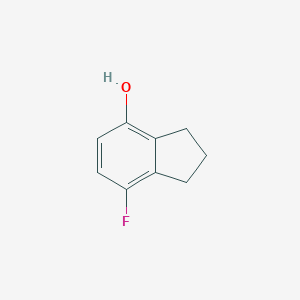

7-Fluoro-2,3-dihydro-1H-inden-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBECZUQIIUUOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571754 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161178-24-1 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Fluoro 2,3 Dihydro 1h Inden 4 Ol and Analogous Fluorinated Indanols

Strategies for Indane Core Construction

The formation of the fundamental indane skeleton is the initial critical step in the synthesis of fluorinated indanols. Chemists have developed several robust methods to construct this bicyclic system, primarily involving intramolecular cyclizations and metal-catalyzed reactions.

Intramolecular Cyclization Approaches (e.g., Friedel-Crafts Acylation)

Intramolecular cyclization is a powerful strategy for forming the five-membered ring of the indane core. The Friedel-Crafts acylation is a classic and widely used example of this approach. masterorganicchemistry.com This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. masterorganicchemistry.comresearchgate.net The process is generally promoted by a Lewis acid or a strong protic acid.

Commonly used catalysts and reagents for this transformation include:

Polyphosphoric acid (PPA)

Methanesulfonic acid (MSA) masterorganicchemistry.com

Aluminum chloride (AlCl₃) researchgate.net

Trifluoroacetic acid (TFA) beilstein-archives.org

Lanthanide triflates, such as Tb(OTf)₃ researchgate.net

For instance, the cyclization of 3-arylpropionic acids can be efficiently catalyzed by terbium(III) triflate at high temperatures to yield 1-indanones, which are immediate precursors to indanols. researchgate.net Even aromatic rings deactivated by halogen atoms can undergo this cyclization in moderate to good yields. researchgate.net A more recent development involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a promoter for the intramolecular Friedel-Crafts acylation, which can proceed without any additional catalyst. nih.gov This method is operationally simple, often requiring only concentration and purification of the product. nih.gov

The choice of catalyst and reaction conditions is crucial for the success of these cyclizations, especially when dealing with fluorinated substrates, as the fluorine atom's electronic properties can influence the reactivity of the aromatic ring.

Table 1: Catalysts for Intramolecular Friedel-Crafts Acylation

| Catalyst/Promoter | Substrate Example | Key Features |

| Tb(OTf)₃ | 3-Arylpropionic acids | Effective for deactivated rings, requires high temperatures. researchgate.net |

| AlCl₃ / SnCl₄ | 3-Arylpropionic acids | Classic Lewis acids, often used in excess. researchgate.net |

| PPA / MSA | 3-Arylpropionic acids | Strong protic acids, can act as both catalyst and solvent. masterorganicchemistry.comresearchgate.net |

| HFIP | Arylalkyl acid chlorides | Catalyst-free conditions, operationally simple. nih.gov |

| TFA | Alkenes | Metal-free, activates alkenes for cyclization. beilstein-archives.org |

Metal-Catalyzed Ring-Forming Reactions

Transition metal catalysis offers a versatile and efficient alternative for constructing the indane core, often under milder conditions than traditional Friedel-Crafts reactions. Palladium, gold, and cobalt are among the metals that have been successfully employed in these ring-forming reactions.

A notable example is the cobalt-catalyzed [2 + 3] cycloaddition reaction between fluorinated alkynes and 2-formylphenylboronic acids. This method provides a practical and regioselective route to 2-fluoroalkylated indenols. beilstein-journals.org The reaction proceeds smoothly, affording the desired indenol derivatives in good yields with high regioselectivity. beilstein-journals.org

Palladium-catalyzed reactions are also prominent in this area. Strategies such as the palladium-catalyzed aminocarbonylation of α-fluoroalkyl o-iodobenzylamines have been developed for the asymmetric synthesis of related fluorinated heterocycles like isoindolinones. nih.gov Furthermore, gold-catalyzed cycloisomerization and enantioselective palladium-catalyzed cyclizations have been utilized to create fluorinated spiroindolenines, demonstrating the power of these metals in complex ring formations. researchgate.net

Selective Functionalization and Fluorine Introduction

The introduction of fluorine and hydroxyl groups onto the indane scaffold must be carefully controlled to achieve the desired isomer, such as 7-Fluoro-2,3-dihydro-1H-inden-4-ol. Regioselectivity is a key challenge that has been addressed through various advanced synthetic methods.

Regioselective Hydroxylation and Fluorination

Achieving regioselective fluorination and hydroxylation is critical for the synthesis of specifically substituted indanols. Modern catalytic systems have been developed to address this challenge. For example, I(I)/I(III) catalysis has emerged as a powerful tool for the regioselective fluorination of various organic molecules. nih.govnih.govresearchgate.net This methodology can be applied to unactivated allenes to generate propargylic fluorides with high regiocontrol. nih.govresearchgate.net While not directly applied to indanes in the cited literature, the principles of directing fluorine to a specific position using these catalytic systems are highly relevant.

Catalysis-based regioselective 1,4-fluorofunctionalization of dienes represents another important strategy. nih.gov This approach can be extended to 1,4-hetero-difunctionalization, allowing for the direct formation of δ-fluoro-alcohol derivatives in a single step. nih.gov The development of catalytic enantioselective fluorination has also been a major focus, with methods using chiral palladium complexes and electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) showing high efficiency and enantioselectivity for various substrates. nih.gov

Table 2: Methods for Regioselective Functionalization

| Method | Catalyst System | Functionalization | Key Features |

| I(I)/I(III) Catalysis | Aryl Iodide / Selectfluor® | Fluorination | High regioselectivity for allenes and phenols. nih.govnih.gov |

| Catalytic Difunctionalization | Iodine(I)/Iodine(III) | Fluorohydroxylation | Enables direct formation of δ-fluoro-alcohols from dienes. nih.gov |

| Metal-Catalyzed Fluorination | Chiral Palladium Complex / NFSI | Enantioselective Fluorination | High enantioselectivities for substrates like β-ketoesters. nih.gov |

Oxidative Dearomatization Routes to Fluorinated Scaffolds

Oxidative dearomatization has become a powerful strategy for converting flat aromatic compounds into three-dimensional, functionalized scaffolds. rsc.org This approach is particularly useful for synthesizing fluorinated heterocyclic compounds. A metal-free method for accessing a wide range of fluorinated indoles has been developed, which relies on an oxidative dearomatization of anilines. nih.govazregents.edu

Another significant advancement is the regio- and enantioselective dearomatization of phenols using I(I)/I(III) catalysis-based fluorination. nih.govrsc.org This process is highly para-selective, guiding the fluoride (B91410) nucleophile to the C4 position of the phenol (B47542) to generate fluorinated cyclohexadienones. nih.govrsc.org These dienones are versatile intermediates that can be further elaborated into complex fluorinated molecules. This strategy highlights a powerful method for introducing fluorine and a carbonyl group (a precursor to a hydroxyl group) in a controlled manner, which is conceptually applicable to the synthesis of fluorinated indanols.

Stereoselective and Asymmetric Synthesis

The synthesis of a single enantiomer of a chiral molecule like this compound requires stereoselective or asymmetric methods. Significant progress has been made in developing catalytic asymmetric reactions to produce chiral fluorinated compounds.

Palladium catalysis has been instrumental in this area. For example, the asymmetric synthesis of fluorinated isoindolinones has been achieved through a palladium-catalyzed aminocarbonylation reaction of enantioenriched benzylic carbamates. nih.gov Fine-tuning the reaction conditions, such as the pKa of the base used, was found to be critical for minimizing racemization and preserving optical purity. nih.gov

Enantioselective palladium-catalyzed cyclization reactions have also been successfully applied to the synthesis of fluorinated spirocyclic products with good enantiomeric excess. researchgate.net Beyond palladium, chiral nickel(II) complexes have proven to be powerful tools for the asymmetric synthesis of various fluorinated amino acids, demonstrating the potential of this strategy for creating chiral building blocks on a gram scale. beilstein-journals.orgnih.gov Furthermore, enzymatic methods, such as those employing aldolases, offer a green and highly selective alternative for producing chiral fluorinated building blocks. researchgate.net These asymmetric strategies are foundational for accessing enantiomerically pure fluorinated indanols for specialized applications.

Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of prochiral ketones, including fluorinated indanones, to their corresponding chiral alcohols. This method often employs a ruthenium catalyst, such as the Noyori-Ikariya catalyst, with a hydrogen source like a formic acid/triethylamine mixture. nih.govacgpubs.org The combination of ATH with dynamic kinetic resolution (DKR) is particularly effective for substrates with a chiral center adjacent to the ketone, allowing for the synthesis of a single diastereomer in high enantiomeric excess from a racemic mixture. dicp.ac.cnresearchgate.net

In the context of fluorinated indanols, ATH/DKR can be applied to racemic fluorinated indanones. The process involves the rapid racemization of the stereocenter alpha to the carbonyl group, typically through enolization, while the ketone is stereoselectively reduced. dicp.ac.cncas.cnresearchgate.net For instance, the reduction of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones using the ruthenium complex Ts-DENEB and a formic acid/triethylamine hydrogen donor yields the corresponding cis-fluoro alcohols with high diastereomeric ratios (up to 99:1) and enantiomeric excesses (up to >99%). nih.gov This demonstrates the potential of ATH/DKR to control multiple stereocenters simultaneously.

A notable application involves the synthesis of chiral β-fluoro amines through the dynamic kinetic resolution of α-fluoro carbanions. cas.cnresearchgate.net This highlights the versatility of DKR in creating complex chiral molecules with fluorinated stereocenters.

Table 1: Asymmetric Transfer Hydrogenation of Fluorinated Ketones

| Substrate | Catalyst | Hydrogen Source | Product | Yield (%) | dr | ee (%) |

| N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones | Ru-Ts-DENEB | HCOOH/Et3N | cis-fluoro alcohols | 70-96 | up to 99:1 | up to >99 |

| (±)-ethyl 2-(1-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate | Noyori-Ikariya Ru catalyst | HCOOH/Et3N or HCOOH/DABCO | Corresponding alcohol and lactone | 24-72 | - | up to 96 |

| 2,3-disubstituted flavanones | Ruthenium catalyst | - | Chiral flavanols | - | excellent | excellent |

Biocatalytic Approaches for Chiral Resolution

Biocatalysis offers an environmentally friendly and highly selective alternative for resolving racemic mixtures of fluorinated indanols. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols through transesterification. nih.gov In this process, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted one.

For example, lipase (B570770) from Pseudomonas fluorescens immobilized on modified silica (B1680970) nanoparticles has been successfully used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile. nih.gov The efficiency and stereoselectivity of these enzymatic resolutions can often be enhanced by the addition of ionic liquids. nih.gov

While direct examples of biocatalytic resolution for this compound are not prevalent in the reviewed literature, the principles are broadly applicable. A racemic mixture of the fluorinated indanol could be subjected to enzymatic acylation, where a lipase would selectively catalyze the acylation of one enantiomer, leaving the other enantiomer in high enantiomeric purity. The choice of enzyme, acyl donor, and reaction conditions are critical for achieving high enantioselectivity and yield.

Organocatalytic Strategies for Enantioselective Fluorination

Organocatalysis has become a cornerstone of asymmetric synthesis, providing metal-free methods for creating chiral molecules. nih.gov In the context of fluorinated indanols, organocatalytic strategies can be employed for the enantioselective introduction of fluorine onto a precursor molecule. rsc.orgnih.gov

One approach is the direct enantioselective α-fluorination of aldehydes and ketones using a chiral amine catalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov This method relies on the formation of a chiral enamine intermediate which then reacts with the fluorinating agent.

Another powerful strategy is organocatalytic fluorocyclization. researchgate.netacs.org In this approach, a substrate containing a nucleophile and an alkene is cyclized in the presence of a chiral catalyst and a fluorine source. This can lead to the formation of fluorinated heterocyclic and carbocyclic structures with high enantioselectivity. For instance, cinchona alkaloids have been used to catalyze the fluorocyclization of indoles, and chiral iodine(III) catalysts have been employed for the fluorocyclization of 1,1-disubstituted styrenes. researchgate.netacs.org

Synthesis of Precursor Molecules and Advanced Intermediates

The synthesis of this compound and its analogs relies on the availability of key precursor molecules and advanced intermediates.

Preparation of Fluorinated Indanone Precursors

The primary precursor for this compound is the corresponding fluorinated indanone. Several methods exist for the synthesis of halo-indanones. researchgate.net A common strategy involves the Friedel-Crafts cyclization of a substituted propionyl chloride. For example, 3-chloro-1-(2-halophenyl)propan-1-one can be cyclized to produce 7-haloindanones. researchgate.net

Another route involves the diazotization of an amino-indanone followed by a Sandmeyer-type reaction to introduce the halogen. researchgate.netnih.gov For instance, 7-amino-1-indanone can be converted to 7-chloro-1-indanone. researchgate.net Schiemann fluorination, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine into an aromatic ring and can be applied to the synthesis of fluorinated indanones. nih.gov

Green Chemistry Principles in Fluorinated Indanol Synthesis

The increasing focus on sustainability in chemical manufacturing has led to the development of greener approaches for fluorination and the synthesis of fluorinated compounds. numberanalytics.comnumberanalytics.comdovepress.com Key principles of green chemistry applicable to fluorinated indanol synthesis include the use of less hazardous reagents, minimizing waste, and employing catalytic methods. semanticscholar.orgrsc.org

Traditional fluorination methods often utilize hazardous reagents like elemental fluorine or hydrogen fluoride. numberanalytics.comdovepress.com Modern green fluorination techniques aim to replace these with safer alternatives such as Selectfluor or NFSI. semanticscholar.org Catalytic approaches, including organocatalysis and biocatalysis, are inherently greener as they reduce the amount of reagents needed and often proceed under milder conditions. numberanalytics.comsemanticscholar.org

The use of aqueous media for fluorination reactions is another significant advancement in green fluorine chemistry. rsc.org Although fluorine chemistry was traditionally considered incompatible with water, recent studies have shown that many fluorination reactions can be successfully carried out in water, reducing the reliance on volatile organic solvents. rsc.org Furthermore, electrochemical fluorination offers a reagent-free method for introducing fluorine, further enhancing the green credentials of the synthesis. numberanalytics.comnumberanalytics.com

The Process Mass Intensity (PMI) is a metric used to evaluate the greenness of a chemical process, with a lower PMI indicating a more efficient and less wasteful process. Comparing different synthetic routes using PMI can guide the selection of the most environmentally benign approach for the large-scale production of fluorinated indanols. semanticscholar.org

Solvent-Free and Energy-Efficient Methodologies

The development of solvent-free and energy-efficient synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a powerful technique in this regard. beilstein-journals.orgd-nb.info

Mechanochemical synthesis is performed by grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, in a ball mill. This technique can lead to significantly faster reaction times and different reactivity or selectivity compared to traditional solution-based methods. beilstein-journals.org The synthesis of fluorinated imines, for instance, has been achieved in excellent yields through manual grinding of fluorinated benzaldehydes and anilines for just 15 minutes at room temperature, a method that is significantly more efficient and environmentally benign than classical approaches. mdpi.com

While a direct mechanochemical synthesis of this compound has not been extensively reported, the principles of this methodology can be applied. A potential pathway could involve the mechanochemical synthesis of a 7-fluoro-1-indanone (B1273118) precursor, followed by a solvent-free reduction. The synthesis of fluorinated pyrazolones via a one-pot, two-step mechanochemical process, involving heterocycle formation and subsequent fluorination, demonstrates the feasibility of multi-step solventless synthesis. beilstein-journals.orgd-nb.infobeilstein-journals.org This approach underscores the potential for developing a similar energy-efficient route to fluorinated indanols.

Table 1: Examples of Solvent-Free Synthesis of Fluorinated Compounds

| Product | Methodology | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Fluorinated Imines | Mechanochemical (manual grinding) | Fluorinated benzaldehydes, Anilines | Room temperature, 15 min | Good to excellent | mdpi.com |

| Difluorinated Pyrazolones | Mechanochemical (one-pot, two-step) | Hydrazine, Diketone, Fluorinating agent | Milling | Moderate to excellent | beilstein-journals.orgd-nb.info |

Catalysis in Sustainable Synthesis

Catalysis plays a pivotal role in developing sustainable synthetic routes by enabling reactions with high selectivity and efficiency under mild conditions, thereby reducing energy consumption and waste. The synthesis of fluorinated indanols can be achieved through various catalytic strategies, including catalytic hydrogenation and enantioselective synthesis.

A common route to this compound involves the catalytic reduction of the corresponding ketone, 7-fluoro-1-indanone. The synthesis of 7-halo-1-indanones has been reported through methods like the Friedel-Crafts cyclization of 3-chloro-1-(2-halophenyl)propan-1-one. researchgate.net Once the fluorinated indanone precursor is obtained, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can yield the desired indanol.

Furthermore, the development of enantioselective catalytic methods allows for the synthesis of specific stereoisomers of fluorinated indanols, which is crucial for their application in pharmaceuticals. Organocatalysis and transition-metal catalysis have been successfully employed for the enantioselective synthesis of indanes. rsc.org For example, chiral N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions to construct the indane skeleton with high diastereo- and enantiocontrol. rsc.org Similarly, the enantioselective synthesis of β-fluoro amines has been achieved using a chiral bifunctional Brønsted acid/base catalyst, showcasing the potential for creating chiral fluorinated molecules. nih.gov

The use of biocatalysts, such as enzymes, in combination with chemical catalysts in tandem reactions also represents a sustainable approach. For instance, a selective direct fluorination using fluorine gas catalyzed by copper, followed by a biochemical amidase process for asymmetric cyclization, has been used to synthesize pharmaceutically important chiral fluorolactam derivatives. researchgate.net This chemoenzymatic strategy offers a highly efficient and scalable route to enantiopure fluorinated compounds.

Table 2: Catalytic Approaches for the Synthesis of Fluorinated Indanols and Analogs

| Target Compound/Analog | Catalytic Method | Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| This compound | Catalytic Hydrogenation | Pd/C or PtO₂ | Reduction of 7-fluoro-1-indanone | researchgate.net (precursor synthesis) |

| Fused Indanes | Organocatalysis (Intramolecular Michael Addition) | Chiral N-Heterocyclic Carbene (NHC) | Enantioselective cyclization | rsc.org |

| Chiral Fluorolactams | Chemoenzymatic (Fluorination-Amidase) | Copper catalyst and Amidase | Direct fluorination and asymmetric cyclization | researchgate.net |

| β-Fluoro Amines | Brønsted Acid/Base Catalysis | Chiral bifunctional catalyst | Enantio- and diastereoselective addition | nih.gov |

One-Pot Multi-Reaction Processes

One-pot multi-reaction processes, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov These processes, including tandem, cascade, and multicomponent reactions, are highly desirable for the synthesis of complex molecules like fluorinated indanols.

While a specific one-pot synthesis of this compound is not widely documented, the principles of one-pot synthesis can be applied to its preparation. For example, a multicomponent reaction could be designed to assemble the core indanone structure from simpler starting materials, followed by an in-situ reduction to the indanol. Multicomponent reactions have been successfully used to synthesize a variety of indole-fused heterocycles and other complex frameworks. nih.govrsc.orgresearchgate.net

Tandem reactions, where a single catalyst promotes multiple transformations in a sequential manner, are also a powerful tool. A TsOH-mediated tandem reaction involving an aldol (B89426) reaction, lactonization, and Friedel–Crafts reaction has been used to synthesize 7-hydroxy-6H-naphtho[2,3-c]coumarin, demonstrating the potential for complex ring-forming cascades. rsc.org Similarly, tandem reactions combining biocatalysts and chemical catalysts have been developed for asymmetric synthesis, offering a green and efficient approach. mdpi.com

The development of a one-pot process for this compound could involve, for instance, a Friedel-Crafts acylation followed by an intramolecular alkylation and subsequent reduction, all performed in a single pot with the sequential addition of reagents and catalysts. The synthesis of fluorinated pyrazolones through a one-pot, two-step mechanochemical procedure further highlights the potential for combining different advanced synthetic methodologies to achieve highly efficient and sustainable syntheses. beilstein-journals.orgd-nb.infobeilstein-journals.org

Table 3: Examples of One-Pot and Multi-Component Reactions for Related Structures

| Product | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | Multicomponent reaction | One-pot, greener methodology, formation of 2 C-C and 1 C-N bonds | nih.gov |

| Indole-fused seven-membered heterocycles | Multicomponent reaction | Modular assembly, applicable for late-stage modification | rsc.org |

| 7-hydroxy-6H-naphtho[2,3-c]coumarin | Tandem reaction | Aldol reaction/lactonization/Friedel–Crafts reaction | rsc.org |

| Difluorinated Pyrazolones | One-pot mechanochemical synthesis | Two-step, one-jar protocol, solvent-free | beilstein-journals.orgd-nb.infobeilstein-journals.org |

Chemical Reactivity and Transformations of 7 Fluoro 2,3 Dihydro 1h Inden 4 Ol

Reactions at the Hydroxyl Moiety

The phenolic hydroxyl group is a primary site for functionalization, readily undergoing reactions typical for this functional group.

Derivatization via Esterification and Etherification

The hydroxyl group of 7-Fluoro-2,3-dihydro-1H-inden-4-ol can be readily converted into esters and ethers, a common strategy to modify the compound's properties or to introduce new functional handles for further reactions.

Esterification: This process involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This transformation is fundamental in medicinal chemistry for creating prodrugs or altering pharmacokinetic profiles.

Etherification: The formation of an ether linkage is another key derivatization. A notable example is the Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a suitable base like cesium carbonate, reacts with an electrophile. For instance, this compound has been used in the synthesis of Nav1.8 inhibitors, where it is reacted to form an ether linkage with a substituted benzamido pyridine (B92270) 1-oxide derivative. google.com

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Etherification | Cesium Carbonate, DMF | Ether | google.com |

Selective Oxidation and Reduction Pathways

The hydroxyl group can be selectively oxidized to the corresponding ketone, 7-fluoro-2,3-dihydro-1H-inden-4-one. This transformation is a critical step in the synthesis of various biologically active molecules and provides a key intermediate for further functionalization of the indane ring system. The resulting α,β-unsaturated ketone system can then undergo a variety of conjugate addition reactions.

Transformations Involving the Aromatic Fluorine Atom

The fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and provides a site for specific chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) on Fluoroarene Systems

The carbon-fluorine bond in fluoroarenes is known for its high strength. However, the presence of the electron-withdrawing fluorine atom, coupled with the activating nature of the indane ring system, can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when further activated by other electron-withdrawing groups. researchgate.netresearchgate.net These reactions are a cornerstone of modern synthetic chemistry, allowing for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides. researchgate.netd-nb.info The efficiency of SNAr reactions can be enhanced under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which facilitates the reaction between various nucleophiles and electrophiles. d-nb.info

Strategic Functionalization of the Fluorine-Bearing Aromatic Ring

Beyond SNAr, the fluorine atom can direct other functionalization reactions on the aromatic ring. The electronic effects of the fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions. While fluorine is an ortho-, para-director, its deactivating nature must be considered.

Furthermore, the fluorine atom can be involved in more complex transformations. For example, in the synthesis of certain naphthyridinone derivatives, fluorine-containing pyridines undergo base-promoted intramolecular skeletal transformations. nih.gov The unique properties of fluorine also play a role in modulating the inhibitory potency of compounds like fluorophenylhydroxamates in biological systems. nih.gov

Modifications of the Indane Ring System

The five-membered carbocyclic ring of the indane system can also be a target for chemical modification. While the aromatic portion is often the primary site of reactivity, the aliphatic part of the indane ring can undergo reactions such as oxidation, reduction, or substitution, depending on the reagents and conditions employed. For instance, derivatives like 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one and 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one highlight how the indane ring can be functionalized at various positions. abovchem.combldpharm.com The construction of fluorine-containing carbocycles can also be achieved through intramolecular iodoarylation of related 1,1-difluoro-1-alkenes, demonstrating advanced strategies for modifying such ring systems. researchgate.net

Electrophilic Aromatic Substitution on the Fluorinated Indane Core

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The regioselectivity of these substitutions is dictated by the combined electronic effects of the existing substituents: the fluorine atom and the hydroxyl group.

The hydroxyl group (-OH) is a potent activating group and an ortho, para-director. Its activating nature stems from the ability of its lone pair of electrons to participate in resonance with the aromatic pi-system, thereby increasing the electron density of the ring and making it more nucleophilic. This resonance effect preferentially increases electron density at the positions ortho and para to the hydroxyl group. minia.edu.egaakash.ac.in

In this compound, the hydroxyl group is at position 4 and the fluorine atom is at position 7. The positions available for substitution on the aromatic ring are C5 and C6. The directing effects of the two substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | C4 | Strongly Activating | ortho, para |

| Fluorine (-F) | C7 | Weakly Deactivating | ortho, para |

This table summarizes the general directing effects of hydroxyl and fluoro substituents on an aromatic ring.

Considering the structure of this compound, the hydroxyl group at C4 will direct incoming electrophiles to the C5 (ortho) and C6 (para is blocked by the fused ring) positions. The fluorine atom at C7 will direct towards the C6 (ortho) position. Since both groups reinforce the directing of an electrophile to the C6 position, it is the most probable site of substitution. The C5 position is ortho to the strongly activating hydroxyl group but also meta to the deactivating fluorine, making it a less likely, though possible, site of reaction compared to C6.

Functional Group Interconversions on the Five-Membered Ring

The five-membered ring of this compound contains a secondary alcohol at the C4 position, which is a key site for functional group interconversions.

One of the most common transformations for a secondary alcohol is oxidation to a ketone. This would convert this compound into 7-Fluoro-2,3-dihydro-1H-inden-4-one. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions.

| Transformation | Reagents | Product |

| Oxidation of secondary alcohol | PCC, PDC, Swern oxidation, Dess-Martin periodinane | Ketone |

| Conversion to leaving group | TsCl, MsCl, TfCl in the presence of a base | Tosylate, Mesylate, Triflate |

| Substitution (via leaving group) | Nucleophiles (e.g., N3-, CN-, halides) | Substituted indane |

This table outlines potential functional group interconversions for the hydroxyl group.

Beyond oxidation, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. libretexts.org This transformation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C4 position. It is also a precursor for elimination reactions to form an indene (B144670) derivative.

Synthesis of Structurally Modified Analogs and Derivatives

Preparation of Halogenated (e.g., chloro-, bromo-) Indanol Analogs

Halogenated analogs of this compound are valuable compounds, often serving as intermediates in the synthesis of more complex molecules. The introduction of additional halogen atoms can be achieved through electrophilic halogenation of the aromatic ring.

As discussed in section 3.3.1, the most likely position for electrophilic substitution is C6. Therefore, direct bromination or chlorination of this compound is expected to yield the corresponding 6-bromo or 6-chloro derivatives. The existence of related halogenated indanones and indanols, such as 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one and 6-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol, supports the feasibility of these transformations. nih.govbldpharm.com The synthesis of 7-chloro-4-indanol and 7-bromo-4-chloro-1H-indazol-3-amine further demonstrates that halogenation of indane and related heterocyclic systems is a common synthetic strategy. chemrxiv.orgchemicalbook.com

| Starting Material | Reagent | Expected Major Product |

| This compound | Br₂ | 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-4-ol |

| This compound | Cl₂ | 6-Chloro-7-fluoro-2,3-dihydro-1H-inden-4-ol |

This table presents the expected outcomes of electrophilic halogenation on this compound.

Alternatively, halogenated analogs can be prepared through multi-step synthetic routes, potentially involving the halogenation of an earlier intermediate in the synthesis of the indanol core.

Construction of Indane-Based Metal Complexes and Schiff Bases

The phenolic hydroxyl group and the potential for introducing other coordinating functionalities make this compound and its derivatives interesting ligands for the construction of metal complexes and Schiff bases.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. To form a Schiff base from this compound, it would first need to be oxidized to the corresponding 7-fluoro-2,3-dihydro-1H-inden-4-one. This ketone could then react with a primary amine to form an imine, or Schiff base. The synthesis of fluorinated Schiff bases from fluorinated hydroxy-aldehydes is well-documented, suggesting a similar reactivity for the analogous ketone. nih.govnih.gov

Metal complexes can be formed by coordinating a metal ion with one or more ligand molecules. The hydroxyl group of this compound can act as a coordinating group for a metal center. The synthesis of metal complexes with ligands containing hydroxyl and other donor atoms is a vast field of study. eolss.netjocpr.comresearchgate.net For instance, the indanol could act as a monodentate ligand through the hydroxyl oxygen, or it could be derivatized to create a polydentate ligand capable of forming more stable chelate complexes with a metal ion.

| Derivative Type | Required Precursor from this compound | Reactant |

| Schiff Base | 7-Fluoro-2,3-dihydro-1H-inden-4-one | Primary Amine (R-NH₂) |

| Metal Complex | This compound or its derivatives | Metal Salt (e.g., CuCl₂, Ni(OAc)₂) |

This table outlines the general pathways to Schiff bases and metal complexes from the title compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of specific atomic nuclei. For 7-Fluoro-2,3-dihydro-1H-inden-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its carbon-hydrogen framework and the influence of the fluorine substituent.

Proton (¹H) and Carbon (¹³C) NMR for Backbone Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and hydroxyl groups.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its chemical environment (aromatic, aliphatic, or attached to a heteroatom).

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH | 6.8 - 7.2 | Multiplet |

| CH-OH | 5.0 - 5.5 | Triplet |

| Aliphatic CH₂ | 1.8 - 3.0 | Multiplet |

| OH | Variable (typically 1.5 - 4.0) | Singlet (broad) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-F | 155 - 165 (Doublet, due to C-F coupling) |

| C-OH | 145 - 155 |

| Aromatic CH | 110 - 130 |

| C (quaternary) | 130 - 145 |

| CH-OH | 65 - 75 |

| Aliphatic CH₂ | 25 - 40 |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgnumberanalytics.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. numberanalytics.com In this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The precise chemical shift and any observed coupling to nearby protons would confirm its position and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule's ions. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The molecular formula of the compound is C₉H₉FO. sigmaaldrich.com

Calculated Exact Mass for this compound

| Molecular Formula | Isotopic Mass (Da) |

| C₉H₉FO | 152.0637 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. pacificbiolabs.com This technique is invaluable for assessing the purity of a sample of this compound and confirming its identity. pacificbiolabs.comfishersci.com The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides molecular weight information for each separated component. youtube.com In tandem MS (MS/MS), the molecular ion of the target compound can be selected and fragmented to produce a characteristic pattern of daughter ions, which serves as a molecular fingerprint for unambiguous identification. pacificbiolabs.com

Vibrational (Infrared, IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting IR spectrum provides a characteristic fingerprint of the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-fluorine (C-F) bonds.

Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Carbon-Fluorine | C-F stretch | 1000 - 1350 |

| Carbon-Oxygen | C-O stretch | 1000 - 1260 |

Electronic (UV-Vis) Spectroscopy for Chromophoric Analysis

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is primarily determined by the electronic transitions within its substituted benzene (B151609) ring. The molecule contains a phenol-like chromophore, which is the benzene ring bearing both a hydroxyl (-OH) group and a fluorine (-F) atom. These substituents influence the energy of the π-π* transitions characteristic of the aromatic system.

The primary chromophore is the 2-fluoro-4-alkylphenol moiety. The hydroxyl group acts as a potent auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its lone pair of electrons can be delocalized into the π-system of the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO). This effect typically leads to a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene.

The fluorine atom, also an auxochrome, exerts a weaker effect. Its high electronegativity can cause a slight hypsochromic (blue) shift, but its ability to donate a lone pair of electrons can also contribute to a bathochromic shift. The net effect depends on the substitution pattern and the solvent environment.

The UV-Vis spectrum is expected to show two main absorption bands, analogous to those seen in phenol (B47542) and its derivatives:

An intense band typically below 220 nm, corresponding to the primary π → π* transition (E2-band).

A weaker band between 260 and 290 nm, corresponding to the symmetry-forbidden π → π* transition (B-band) of the benzene ring. The presence of substituents lowers the symmetry, making this transition more allowed and thus more intense than in benzene itself.

The exact position and intensity of these absorption maxima are sensitive to the solvent polarity, as solvents can engage in hydrogen bonding with the hydroxyl group, further influencing the electronic distribution.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |

|---|---|---|---|

| π → π* (E2-band) | ~210 - 225 | High | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structure and Conformation

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state structure and conformation can be predicted based on the well-established geometry of the 2,3-dihydro-1H-indene (indane) skeleton and related structures.

The molecule consists of a planar, aromatic six-membered ring fused to a non-planar five-membered ring. The five-membered cyclopentane (B165970) ring in the indane system typically adopts an "envelope" conformation, where one of the aliphatic carbon atoms (C2) puckers out of the plane formed by the other four atoms. This conformation helps to alleviate torsional strain.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Description | Predicted Value | Basis of Prediction |

|---|---|---|---|

| C-F Bond Length | Distance between C7 and the Fluorine atom | ~1.35 Å | Standard for aryl fluorides |

| C-O Bond Length | Distance between C4 and the Oxygen atom | ~1.36 Å | Standard for phenols |

| O-H Bond Length | Distance between Oxygen and Hydrogen | ~0.96 Å | Standard for hydroxyl groups |

| C(sp²)-C(sp²) Bond Length | Average bond length within the benzene ring | ~1.39 Å | Standard for aromatic rings |

| C(sp²)-C(sp³) Bond Length | Bond between the aromatic and aliphatic rings | ~1.51 Å | Standard single bond |

| C(sp³)-C(sp³) Bond Length | Average bond length in the cyclopentane ring | ~1.54 Å | Standard single bond |

Chiral Chromatography (HPLC) for Enantiomeric Purity and Separation

This compound possesses a stereogenic center at the C4 carbon atom (the carbon bearing the hydroxyl group), meaning it exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for the separation and analysis of these enantiomers. youtube.comyoutube.com

The principle of chiral HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com The differing stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. youtube.com

For the separation of alcohol enantiomers like those of this compound, polysaccharide-based CSPs are highly effective. mdpi.com These phases, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.commdpi.com

The development of a successful separation method involves screening different CSPs and optimizing the mobile phase composition. mdpi.com Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., water/acetonitrile or water/methanol mixtures) modes can be explored. The choice of mobile phase affects the interactions between the analyte and the CSP, thereby influencing selectivity and resolution.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides a chiral environment for differential interaction with enantiomers. |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions for good efficiency and resolution. |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) | Normal-phase conditions often provide strong analyte-CSP interactions for alcohols. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV at 275 nm | Monitors the elution of the aromatic enantiomers from the column. |

| Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |

| Expected Outcome | Baseline separation of the two enantiomers. | Allows for accurate determination of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). |

Computational Chemistry and Theoretical Investigations of 7 Fluoro 2,3 Dihydro 1h Inden 4 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in exploring the geometry, electronic properties, and reactivity of 7-Fluoro-2,3-dihydro-1H-inden-4-ol.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The dihydroindene ring system is not planar, and thus, the molecule can exist in different conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers that might be present at room temperature.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.96 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| Aliphatic C-C Bond Lengths | ~1.53 - 1.55 Å |

| C-C-C Bond Angle (Aromatic) | ~120° |

| C-C-C Bond Angle (Aliphatic) | ~104° |

Note: These are illustrative values and would need to be confirmed by specific DFT calculations for the target molecule.

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations provide valuable information about the distribution of electrons within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. For similar aromatic compounds, the HOMO is often located on the electron-rich aromatic ring and the hydroxyl group, while the LUMO may be distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show a negative potential (typically colored red or yellow) around the electronegative fluorine and oxygen atoms, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential site for nucleophilic interaction. researchgate.netyoutube.com

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Dipole Moment | ~ 2.5 D |

Note: These are illustrative values and would need to be confirmed by specific DFT calculations for the target molecule.

A more quantitative analysis of reactivity can be achieved through population analysis and the calculation of Fukui functions. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom in the molecule, providing insight into the electronic effects of the fluorine and hydroxyl substituents on the indane framework.

The Fukui function is a concept within DFT that helps to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the changes in electron density as an electron is added or removed, the Fukui function can pinpoint specific atoms that are most susceptible to a particular type of reaction. researchgate.net For this compound, this analysis could reveal the relative reactivity of the different carbon atoms in the aromatic ring and the potential for reactions at the hydroxyl group.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, theoretical calculations can be used to model various reactions, such as electrophilic aromatic substitution, oxidation of the hydroxyl group, or reactions involving the fluorine atom. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. While no specific reaction mechanisms involving this molecule have been published, the general principles of computational reaction elucidation would apply.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov For a class of compounds including this compound, computational descriptors such as electronic properties (HOMO/LUMO energies, partial charges), steric parameters, and hydrophobicity can be calculated. These descriptors can then be used to build mathematical models that predict the activity or properties of new, unsynthesized derivatives. Such studies are invaluable in the field of drug discovery and materials science for designing molecules with desired characteristics.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can be a valuable aid in the characterization of newly synthesized compounds. For this compound, the following spectra can be computationally predicted:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted spectra can help in the assignment of experimental NMR data.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to different functional groups and motions within the molecule.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F (Aromatic) | ~155-160 |

| C-OH (Aromatic) | ~145-150 |

| Aromatic CH | ~110-130 |

| Aliphatic CH₂ | ~25-35 |

| Aliphatic CH | - |

Note: These are illustrative values and would need to be confirmed by specific calculations and comparison with experimental data.

Applications in Advanced Organic Synthesis and Future Research Directions

Role of 7-Fluoro-2,3-dihydro-1H-inden-4-ol as a Synthetic Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound is a versatile synthon, primarily due to the reactivity of its hydroxyl group and the specific electronic properties conferred by the fluorine atom.

The hydroxyl group serves as a handle for a variety of chemical transformations. It can be readily converted into ethers, esters, or carbonates, allowing for the connection of this fluorinated indane core to other molecular fragments. Furthermore, oxidation of the alcohol to the corresponding ketone, 7-fluoro-2,3-dihydro-1H-inden-4-one, opens up another extensive set of reactions, such as the formation of imines, enamines, or further carbon-carbon bond-forming reactions at the alpha-position.

The fluorine atom at the 7-position significantly influences the reactivity of the aromatic ring. As the most electronegative element, fluorine alters the electron distribution, acidity, and metabolic stability of the molecule. researchgate.net This substitution can direct further electrophilic aromatic substitution reactions or be involved in metal-catalyzed cross-coupling reactions. The strategic placement of fluorine can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making this synthon particularly attractive for drug discovery programs. researchgate.netnih.gov

Potential Synthetic Transformations of this compound:

| Functional Group | Reaction Type | Potential Product | Application |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | 7-Fluoro-2,3-dihydro-1H-inden-4-one | Intermediate for further functionalization |

| Hydroxyl (-OH) | Etherification (e.g., Williamson) | Alkoxy-7-fluoro-2,3-dihydro-1H-indane | Building block for complex molecules |

| Hydroxyl (-OH) | Esterification | 7-Fluoro-2,3-dihydro-1H-inden-4-yl ester | Prodrug synthesis, material science |

| Aromatic Ring | Electrophilic Aromatic Substitution | Di-substituted fluoro-indanol | Scaffold modification |

Scaffold Diversity and Derivatization for Complex Molecule Assembly

The indane framework is a privileged scaffold found in numerous biologically active compounds and natural products. The ability to functionalize the this compound scaffold at multiple positions is key to creating diverse molecular libraries for high-throughput screening.

Derivatization can be pursued through several pathways:

Modification of the Hydroxyl Group: As mentioned, the alcohol can be transformed into a wide range of functional groups. It can also be used as a directing group for reactions on the aliphatic or aromatic portions of the molecule.

Reactions on the Aliphatic Ring: The cyclopentyl portion of the indane system can be modified, for instance, through ring-opening reactions or by introducing substituents at the C1, C2, or C3 positions, often starting from the corresponding indanone.

Functionalization of the Aromatic Ring: The fluorine and hydroxyl/alkoxy groups direct the position of subsequent electrophilic substitutions. Additionally, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to attach various aryl, heteroaryl, or alkyl groups, vastly expanding the chemical space accessible from this starting scaffold.

The combination of these approaches allows for the systematic modification of the scaffold's steric and electronic properties, which is crucial for optimizing its interaction with biological targets in medicinal chemistry. enamine.net

Development of Stereodefined Fluorinated Indane Building Blocks

Many pharmaceuticals are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Therefore, the development of methods for the stereoselective synthesis of building blocks like this compound is of paramount importance. mdpi.comnih.gov

The primary route to chiral fluorinated indanols is the asymmetric reduction of the corresponding prochiral ketone, 7-fluoro-2,3-dihydro-1H-inden-4-one. Several strategies can be employed:

Catalytic Asymmetric Hydrogenation: This involves using chiral transition metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands to deliver hydrogen selectively to one face of the ketone.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor (like isopropanol (B130326) or formic acid) in the presence of a chiral catalyst.

Enzymatic Reduction: Biocatalysis using ketoreductase enzymes offers an environmentally friendly and highly selective method for producing enantiopure alcohols under mild conditions. nih.gov

These methods can produce either the (R) or (S) enantiomer of this compound with high enantiomeric excess, providing access to stereodefined building blocks essential for the synthesis of chiral drugs and other advanced materials. mdpi.com

Advancements in Sustainable Synthesis of Fluorinated Indanols

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. molport.com The synthesis of fluorinated indanols is evolving to incorporate more environmentally friendly practices.

Key areas of advancement include:

Greener Fluorinating Reagents: Traditional fluorination methods often rely on hazardous reagents. Research is focused on developing safer and more sustainable alternatives. numberanalytics.com

Catalytic Processes: The use of catalysts, instead of stoichiometric reagents, reduces waste and energy consumption. This includes the development of recyclable catalysts for fluorination and reduction steps. researchgate.netnottingham.ac.uk

Biocatalysis: As mentioned, enzymes like ketoreductases and fluorinases can perform highly selective transformations under mild, aqueous conditions, representing a pinnacle of green chemistry. nih.gov Fluorinases are particularly notable as they can form carbon-fluorine bonds directly. nih.gov

Flow Chemistry: Continuous flow reactors can improve safety, efficiency, and scalability of hazardous reactions, including many fluorination processes. They allow for precise control over reaction parameters, often leading to higher yields and purity while minimizing waste.

By integrating these sustainable methodologies, the production of this compound and its derivatives can be made more efficient, safer, and less impactful on the environment. numberanalytics.com

Exploration of Novel Fluorine Incorporation Strategies in Indane Systems

While the synthesis of this compound might start from a pre-fluorinated precursor, there is growing interest in methods for late-stage fluorination. This involves introducing the fluorine atom at a later step in a synthetic sequence, which is highly valuable for drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound.

Novel strategies applicable to the indane system include:

C-H Fluorination: Direct conversion of a C-H bond to a C-F bond is a highly sought-after transformation. Electrophilic fluorinating agents, often in conjunction with transition metal catalysts, can selectively fluorinate specific C-H bonds on the aromatic ring of an indane derivative.

Nucleophilic Fluorination: Methods using nucleophilic fluoride (B91410) sources (e.g., KF, CsF) are common for introducing fluorine, typically via substitution of a leaving group on the aromatic ring (e.g., a nitro or chloro group) through nucleophilic aromatic substitution (SNAr).

Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool for forging C-F bonds under mild conditions, opening new pathways for the fluorination of complex molecules. numberanalytics.com

The development of these and other novel fluorination methods will facilitate more efficient and versatile access to compounds like this compound and enable the exploration of other fluorinated indane analogues with unique properties. nih.gov

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

- Temperature : Fluorination at 0–5°C minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry and fluorine coupling (e.g., ¹⁹F-¹H coupling in NMR). For example, the hydroxyl proton appears as a broad singlet (δ 4.8–5.2 ppm), while fluorine induces deshielding in adjacent carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₉FO⁺: m/z 153.0612).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. Use SHELX programs for structure refinement .

How can researchers optimize regioselectivity during fluorination in the synthesis?

Advanced

Regioselectivity challenges arise due to competing electrophilic attack positions. Strategies include:

- Directing Groups : Introduce temporary groups (e.g., -OMe) at the 4-position to direct fluorine to C7.

- Lewis Acid Catalysts : BF₃·Et₂O coordinates with the ketone, enhancing C7 selectivity .

- Computational Modeling : DFT calculations predict transition states to guide solvent/catalyst selection .

Table 1 : Fluorination Efficiency Under Different Conditions

| Condition | Yield (%) | C7:C5 Selectivity |

|---|---|---|

| DAST, CH₂Cl₂, 0°C | 65 | 8:1 |

| Selectfluor®, DMF, RT | 72 | 12:1 |

| BF₃·Et₂O, THF, -10°C | 85 | 15:1 |

What strategies resolve contradictions between computational predictions and experimental spectral data?

Advanced

Discrepancies often occur in NMR chemical shifts or dipole moments. Solutions:

Solvent Correction : Use PCM (Polarizable Continuum Model) in DFT to account for solvent effects.

Dynamic Effects : Include rovibrational coupling in calculations to match experimental IR/Raman data.

Crystal Packing Analysis : X-ray structures (e.g., ORTEP-3) reveal intermolecular interactions that alter spectral properties .

What are the primary chemical reactivity pathways of this compound?

Q. Basic

- Oxidation : Converts the hydroxyl to a ketone (e.g., CrO₃/H₂SO₄ yields 7-fluoroindanone) .

- Etherification : Williamson synthesis with alkyl halides forms stable ethers at the 4-position .

- Nucleophilic Substitution : Fluorine at C7 can be replaced by -OH or -NH₂ under acidic/basic conditions .

How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?

Advanced

Fluorine enhances metabolic stability and binding affinity via:

- Electronegativity : Strengthens hydrogen bonds with target proteins (e.g., enzymes or receptors).

- Lipophilicity : Increases membrane permeability (logP increased by ~0.5 vs. non-fluorinated analogs).

Table 2 : Comparative Bioactivity (IC₅₀ in μM)

| Compound | Target Enzyme A | Target Receptor B |

|---|---|---|

| This compound | 2.1 | 0.8 |

| 7-Chloro analog (Chlorindanol) | 5.3 | 3.4 |

| Non-fluorinated analog | 12.7 | 9.6 |

SAR studies suggest fluorine’s role in enhancing inhibitory potency .

What safety precautions are necessary when handling this compound?

Q. Basic

- Hazards : Skin/eye irritation (similar to Chlorindanol; H315/H319 warnings) .

- Handling : Use PPE (gloves, goggles), work in a fume hood.

- Storage : Inert atmosphere (N₂), -20°C to prevent oxidation .

What are the challenges in crystallizing this compound, and how can conditions be optimized?

Q. Advanced

- Challenges : Low melting point (mp 45–50°C) and hygroscopicity.

- Solutions :

- Use slow evaporation with hexane/ethyl acetate (1:3).

- Seed crystals from isostructural analogs (e.g., 7-methoxy derivatives) .

- Add 5% DMSO to improve crystal lattice stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.